trans-2-Decenoyl-L-carnitine

Newborn screening MCAD deficiency acylcarnitine profiling

trans-2-Decenoyl-L-carnitine (C10:1, decenoylcarnitine) is an unsaturated medium-chain acylcarnitine — specifically the L-carnitine ester of trans-2-decenoic acid. It functions as a carrier molecule facilitating the transport of activated fatty acyl groups across the inner mitochondrial membrane for β-oxidation and is generated endogenously via esterification of L-carnitine or through peroxisomal metabolism of longer-chain acylcarnitines.

Molecular Formula C17H31NO4
Molecular Weight 313.4 g/mol
Cat. No. B11943084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Decenoyl-L-carnitine
Molecular FormulaC17H31NO4
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1
InChIKeyMITAQTMTDSXVQD-AYJWMTRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Decenoyl-L-carnitine (C10:1): Analytical Standard and Metabolic Intermediate for Fatty Acid Oxidation Research and Diagnostic Biomarker Development


trans-2-Decenoyl-L-carnitine (C10:1, decenoylcarnitine) is an unsaturated medium-chain acylcarnitine — specifically the L-carnitine ester of trans-2-decenoic acid . It functions as a carrier molecule facilitating the transport of activated fatty acyl groups across the inner mitochondrial membrane for β-oxidation and is generated endogenously via esterification of L-carnitine or through peroxisomal metabolism of longer-chain acylcarnitines [1]. As a C10:1 species, it is distinguishable from its saturated counterpart decanoyl-L-carnitine (C10) by the presence of a trans double bond at the 2-position, a structural feature with consequences for both enzymatic handling and diagnostic specificity [2]. The compound is commercially available as an analytical standard (≥94–95% purity by HPLC) with defined optical rotation and is a key component in acylcarnitine profiling panels used for newborn screening of inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

Why trans-2-Decenoyl-L-carnitine Cannot Be Interchanged with Saturated or Other Chain-Length Acylcarnitine Analogs in Diagnostic or Research Applications


Acylcarnitines are not interchangeable surrogate markers despite sharing a common carnitine backbone: chain length, degree of unsaturation, and double-bond position each determine which metabolic defect a given species reports on and how it is handled by mitochondrial enzymes [1]. Substituting trans-2-decenoyl-L-carnitine with decanoyl-L-carnitine (C10, saturated) would eliminate the specific unsaturated signature that distinguishes MCAD deficiency profiles, since C8/C10:1 and C8/C10 ratios carry different diagnostic weight in newborn screening algorithms [2]. Extending to trans-2-dodecenoyl-L-carnitine (C12:1) shifts the biomarker specificity toward very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency rather than MCAD deficiency [3]. Furthermore, trans-2-enoyl-CoAs are poorly handled by carnitine palmitoyltransferase 2 (CPT2) compared to their saturated equivalents, meaning the trans-2-unsaturation in the C10:1 species confers distinct intramitochondrial accumulation behaviour not shared by saturated C10, C8, or C12 carnitines — a mechanistic basis for differential biomarker performance [1].

Product-Specific Quantitative Evidence Guide: trans-2-Decenoyl-L-carnitine (C10:1) — Differentiated Performance Data vs. Closest Analogs


MCAD Deficiency Newborn Screening: C10:1 Elevation Specificity Compared with C8, C10, and C6 Acylcarnitines

In a cohort of 45 MCAD-deficient patients identified through LC-MS/MS newborn screening, C10:1 was elevated in 39 of 45 patients (87%), compared with C10 elevation seen in only 19 of 45 patients (42%), demonstrating superior sensitivity of the unsaturated C10:1 marker versus its saturated C10 analog for MCADD detection [1]. The normal newborn reference range upper limit for C10:1 is <0.50 µmol/L, whereas for C10 it is <0.36 µmol/L [1]. In the same study, C8 (octanoylcarnitine) — the primary MCADD marker — showed a mean C8/C10 ratio of 9.8 ± 5.7 µmol/L in patients, further contextualizing C10:1's role as a secondary discriminatory marker [2].

Newborn screening MCAD deficiency acylcarnitine profiling

Breast Cancer Risk Association: C10:1 as a Protective Factor Differentiated from C4 and Other Carnitine Species

In a 1:1 age-matched retrospective case-control study of 991 breast cancer cases and 991 controls, each standard deviation (SD) increase in whole blood C10:1 (decenoylcarnitine) was independently associated with a 13% reduction in breast cancer odds (adjusted OR 0.87; 95% CI 0.79–0.96) after covariate adjustment [1]. This protective association directionally contrasted with C4 (butyrylcarnitine), which was associated with increased breast cancer odds (adjusted OR 1.12; 95% CI 1.02–1.23) [1]. Among 16 carnitine species measured, only C3DC, C10:1, and C10:2 reached statistical significance as protective factors, with C10:1 showing the lowest false discovery rate (FDR = 0.064), indicating the strongest statistical confidence among the protective metabolites [1].

Breast cancer carnitine biomarkers epidemiology

Exercise-Induced Organ-Specific Acylcarnitine Flux: C10:1 Dual Release/Uptake Pattern vs. Saturated and Longer-Chain Species

In a human study measuring arterio-venous differences across exercising leg and hepato-splanchnic bed in fasted healthy males (n = 9–10), C10:1-carnitine exhibited a unique dual behaviour: it was simultaneously released from the exercising leg and taken up by the hepato-splanchnic bed during acute exercise [1]. This pattern was shared with C8, C10, and C12:1 but distinguished from long-chain species (C14, C16:1) which showed only hepato-splanchnic uptake without concurrent leg release, and from short-chain C2 and C3 species which were predominantly released from the liver rather than muscle [1]. Medium-chain acylcarnitines (C8, C10, C10:1, C12, C12:1) were the dominant species released from exercising muscle, identifying C10:1 as part of the core medium-chain exercise-responsive panel [1].

Exercise metabolism acylcarnitine flux skeletal muscle

CPT2 Substrate Handling: trans-2-Unsaturated vs. Saturated Acyl-CoAs — Mechanistic Basis for Differential Acylcarnitine Accumulation

In vitro enzyme studies using Saccharomyces cerevisiae homogenates expressing human CPT2 demonstrated that trans-2-enoyl-CoA intermediates (the CoA precursors of trans-2-enoyl-carnitines including C10:1) are poor substrates for CPT2 compared with their saturated counterparts [1]. While CPT2 is active with medium-chain (C8–C12) and long-chain (C14–C18) saturated acyl-CoAs, trans-2-unsaturation markedly reduces CPT2 catalytic efficiency [1]. Furthermore, trans-2-C16:1-CoA was shown to act as a competitive inhibitor of CPT2 with a Ki of 18.8 µM [1]. This finding mechanistically explains why trans-2-enoyl-carnitines — including C10:1 — are generally absent from accumulated acylcarnitine profiles in most mitochondrial fatty acid oxidation disorders, with the notable exception of mitochondrial trifunctional protein (MTP) deficiency where they uniquely accumulate [1].

Carnitine palmitoyltransferase 2 substrate specificity mitochondrial fatty acid oxidation

Analytical Reference Standard Purity and Optical Rotation: trans-2-Decenoyl-L-carnitine vs. Common Acylcarnitine Standard Specifications

Commercially available trans-2-decenoyl-L-carnitine analytical standard (Sigma-Aldrich, deuterated N-methyl-d3 form) is specified at ≥95.0% purity by HPLC with a defined optical rotation of [α]/D −18.0° to −12.0° (c = 0.1 in H₂O), confirming the L-configuration stereochemistry . The non-deuterated form is available at ≥94.0% purity (HPLC) with [α]/D −11.0° ± 2.0° (c = 0.2 in H₂O) . These specifications are comparable to or exceed those of related acylcarnitine analytical standards used in the Acylcarnitines Mix 3 panel, where trans-2-decenoyl-L-carnitine, trans-2-dodecenoyl-L-carnitine, and trans-2-hexadecenoyl-L-carnitine are each supplied at 100 µg/mL concentration for calibrator and QC applications .

Analytical standard purity specification optical rotation

Priority Research and Industrial Application Scenarios for trans-2-Decenoyl-L-carnitine (C10:1) Supported by Differential Evidence


Newborn Screening Assay Development and Validation for MCAD Deficiency

Laboratories developing or expanding tandem mass spectrometry-based newborn screening panels should include trans-2-decenoyl-L-carnitine (C10:1) as a required secondary marker alongside C8, C6, and C10. Evidence from a 45-patient cohort demonstrates that C10:1 is elevated in 87% of confirmed MCAD cases versus only 42% for C10, providing a 45-percentage-point sensitivity advantage over the saturated analog [1]. The normal reference limit of <0.50 µmol/L for C10:1 provides a clear cutoff for flagging positive screens [1]. Omitting C10:1 from the panel would sacrifice detection sensitivity, as elevated C10 alone would miss over half of the cases detected by C10:1 elevation. The GMDI guidelines explicitly list C10:1 among the minimum medium-chain markers that should be elevated for a positive MCADD screen [2].

Breast Cancer Metabolomic Biomarker Discovery and Risk-Stratification Research

Epidemiological researchers investigating carnitine-related metabolic biomarkers in breast cancer should prioritize C10:1 for targeted quantification based on its independent protective association (adjusted OR 0.87 per SD increase, 95% CI 0.79–0.96) and the lowest false discovery rate (FDR = 0.064) among all significant carnitine species in a 991-case/991-control matched study [1]. Unlike C4, which shows a risk-associated direction (OR 1.12), and C10:2, which has a weaker statistical confidence (FDR = 0.139), C10:1 provides the most robust protective signal [1]. Researchers using generic acylcarnitine panels that do not separately resolve C10:1 from C10 or other isobaric species risk missing this compound-specific association.

Skeletal Muscle and Hepatic Metabolic Flux Studies During Exercise Interventions

Investigators conducting organ-level acylcarnitine flux studies in human exercise physiology should select trans-2-decenoyl-L-carnitine (C10:1) as a representative medium-chain unsaturated tracer, given its demonstrated dual leg-release/hepato-splanchnic-uptake behaviour that is shared with C8, C10, and C12:1 but distinct from long-chain species (C14:1, C16:1) which lack the muscle-release component [1]. Using a long-chain unsaturated acylcarnitine (e.g., C14:1 or C16:1) as a surrogate for medium-chain flux would misattribute the tissue origin, as long-chain species are contributed by non-muscle tissues. C10:1 specifically enables tracking of the medium-chain organ-exchange circuit during acute exercise [1].

Mitochondrial Fatty Acid Oxidation Disorder Mechanistic Studies Involving CPT2 Substrate Specificity

Researchers studying the intramitochondrial acylcarnitine synthesis mechanisms in fatty acid oxidation disorders should use trans-2-decenoyl-L-carnitine (C10:1) rather than decanoyl-L-carnitine (C10) when investigating trans-2-enoyl-specific pathway blocks. Mechanistic evidence shows that trans-2-enoyl-CoAs are poorly handled by CPT2, with trans-2-C16:1-CoA acting as a competitive inhibitor (Ki = 18.8 µM), while saturated acyl-CoAs of equivalent chain length are good CPT2 substrates [1]. This differential enzymatic handling means that C10:1 accumulation specifically reports on defects distal to CPT2 (such as MTP deficiency), whereas C10 accumulation may reflect proximal pathway blocks, making the two compounds non-interchangeable for diagnostic or mechanistic purposes [1].

Quote Request

Request a Quote for trans-2-Decenoyl-L-carnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.